

# Quinomycin A: A Technical Guide to its Chemical Structure and Biological Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Quinomycin**

Cat. No.: **B1172624**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Quinomycin** A, also known as Echinomycin, is a potent depsipeptide antibiotic belonging to the quinoxaline family.<sup>[1]</sup> Isolated from various *Streptomyces* species, it exhibits a broad spectrum of biological activities, including antimicrobial, antiviral, and notable antitumor properties.<sup>[1]</sup> Its unique mode of action, primarily involving the bifunctional intercalation into DNA, has made it a subject of intense research, particularly in the field of oncology. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Quinomycin** A, along with detailed experimental protocols for its analysis.

## Chemical Structure and Physicochemical Properties

**Quinomycin** A is a cyclic octadepsipeptide characterized by two quinoxaline-2-carbonyl chromophores attached to a peptide lactone ring. The cyclic core also features a thioacetal bridge, a distinguishing feature of this class of antibiotics.

Table 1: Chemical and Physicochemical Properties of **Quinomycin** A

| Property          | Value                                                                                                                                                                                                                                                                                                             | Reference(s) |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | N-<br>[(1R,4S,8R,11S,14R,17S,21R,<br>24S)-3,11,13,16,24,26-<br>hexamethyl-27-methylsulfanyl-<br>2,5,9,12,15,18,22,25-octaoxo-<br>4,17-di(propan-2-yl)-8-<br>(quinoxaline-2-<br>carbonylamino)-6,19-dioxa-28-<br>thia-3,10,13,16,23,26-<br>hexazabicyclo[12.12.3]nonaco<br>san-21-yl]quinoxaline-2-<br>carboxamide | [2]          |
| Synonyms          | Echinomycin, NSC-13502,<br>NSC-526417, SK 302B                                                                                                                                                                                                                                                                    | [3]          |
| CAS Number        | 512-64-1                                                                                                                                                                                                                                                                                                          | [4]          |
| Molecular Formula | C <sub>51</sub> H <sub>64</sub> N <sub>12</sub> O <sub>12</sub> S <sub>2</sub>                                                                                                                                                                                                                                    | [4]          |
| Molecular Weight  | 1101.26 g/mol                                                                                                                                                                                                                                                                                                     | [4]          |
| Appearance        | White to off-white solid                                                                                                                                                                                                                                                                                          | [4]          |
| Melting Point     | 217-218 °C                                                                                                                                                                                                                                                                                                        | [4]          |
| Solubility        | Soluble in DMSO (up to 5<br>mg/mL), DMF. Limited<br>solubility in ethanol and<br>methanol. Poorly soluble in<br>water.                                                                                                                                                                                            | [1][4]       |
| pKa (Predicted)   | 9.38 ± 0.70                                                                                                                                                                                                                                                                                                       | [4]          |
| SMILES String     | C[C@H]1C(=O)N(C)<br>[C@H]2CS--INVALID-LINK--<br>N(C)C(=O)--INVALID-LINK--<br>OC(=O)--INVALID-LINK--<br>C(=O)N(C)--INVALID-LINK--<br>C(=O)N--INVALID-LINK--                                                                                                                                                        |              |



## Biological and Pharmacological Properties

**Quinomycin A**'s biological activity is intrinsically linked to its ability to interact with DNA. This interaction underlies its potent antimicrobial and anticancer effects.

### Mechanism of Action

**DNA Intercalation:** **Quinomycin A** is a bifunctional intercalator, meaning it inserts its two quinoxaline chromophores into the DNA double helix at two separate locations simultaneously. [1] This bis-intercalation is sequence-selective, showing a preference for GC-rich regions, particularly at 5'-CpG-3' steps. This binding distorts the DNA structure, interfering with essential cellular processes like DNA replication and transcription, ultimately leading to cell death.

**Enzyme Inhibition:** A primary consequence of its DNA binding is the inhibition of enzymes that utilize DNA as a template. Notably, **Quinomycin A** is a potent inhibitor of DNA topoisomerases, enzymes crucial for managing DNA topology during replication and transcription.

**Signaling Pathway Modulation:** Beyond direct DNA interaction, **Quinomycin A** has been shown to modulate key cellular signaling pathways implicated in cancer progression:

- **Hypoxia-Inducible Factor-1 (HIF-1) Pathway:** **Quinomycin A** is a potent inhibitor of HIF-1, a transcription factor that plays a central role in tumor adaptation to hypoxic environments, promoting angiogenesis and metastasis.[1] It inhibits the binding of HIF-1 to its DNA response elements.
- **Notch Signaling Pathway:** This pathway is critical for cell fate determination and is often dysregulated in cancer. **Quinomycin A** has been demonstrated to downregulate the expression of Notch receptors and their ligands, thereby inhibiting this pro-oncogenic signaling cascade.

### Anticancer Activity

**Quinomycin A** exhibits significant cytotoxicity against a wide range of cancer cell lines. Its ability to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for

therapy resistance and relapse, makes it a particularly promising therapeutic candidate.

Table 2: In Vitro Anticancer Activity of **Quinomycin A**

| Cell Line/Target                           | Activity Type    | Value    | Reference(s) |
|--------------------------------------------|------------------|----------|--------------|
| Cancer Stem Cells (CSCs)                   | IC <sub>50</sub> | 29.4 pM  |              |
| U251-HRE (hypoxic induction of luciferase) | EC <sub>50</sub> | 1.2 nM   |              |
| Jurkat (Human T-cell leukemia)             | IC <sub>50</sub> | 0.414 μM | [4]          |

## Antimicrobial Activity

**Quinomycin A** was initially identified for its potent antibacterial properties, primarily against Gram-positive bacteria. Its broad-spectrum antimicrobial activity also extends to fungi and some viruses.

Table 3: In Vitro Antibacterial Activity of **Quinomycin A**

| Bacterial Strain           | Activity Type | Value (μg/mL) | Reference(s) |
|----------------------------|---------------|---------------|--------------|
| Staphylococcus epidermidis | MIC           | 16 - 64       | [4]          |
| Staphylococcus aureus      | MIC           | 16 - 64       | [4]          |
| Enterococcus faecium       | MIC           | 16 - 64       | [4]          |
| Enterococcus faecalis      | MIC           | 16 - 64       | [4]          |

## Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of **Quinomycin A**.

## Structural Elucidation

- Objective: To determine the chemical structure and conformation of **Quinomycin A** in solution.
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.
- Sample Preparation:
  - Dissolve 5-10 mg of **Quinomycin A** in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).
  - Filter the solution into a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment (e.g., zg30).
  - Spectral Width: 0-12 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).
  - Number of Scans: 16-64.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Spectral Width: 0-180 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay (d1): 2 seconds.
  - Number of Scans: 1024 or more.

- 2D NMR Experiments:
  - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), crucial for assembling the molecular skeleton.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities, providing conformational information.
- Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, Mnova). Assign all proton and carbon signals by analyzing the 1D and 2D spectra.
- Objective: To determine the accurate molecular weight and fragmentation pattern of **Quinomycin A**.
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Sample Preparation:
  - Prepare a 1 mg/mL stock solution of **Quinomycin A** in a suitable solvent (e.g., methanol, acetonitrile).
  - Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
- ESI-MS Analysis:
  - Ionization Mode: Positive ion mode.
  - Capillary Voltage: 3-4 kV.
  - Source Temperature: 100-150 °C.

- Desolvation Gas Flow: 600-800 L/hr.
- Mass Range: m/z 100-1500.
- Tandem MS (MS/MS) Analysis:
  - Select the protonated molecular ion ( $[M+H]^+$ ) as the precursor ion.
  - Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
  - Acquire the product ion spectrum.
- Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to deduce the sequence of amino acids and other structural features.
- Objective: To determine the three-dimensional structure of **Quinomycin** A when bound to a DNA duplex at atomic resolution.
- Methodology:
  - DNA Oligonucleotide Synthesis and Purification: Synthesize and purify a self-complementary DNA oligonucleotide containing a preferred **Quinomycin** A binding site (e.g., 5'-GCGTACGC-3').
  - Complex Formation: Dissolve the DNA oligonucleotide and **Quinomycin** A in a suitable buffer (e.g., 10 mM sodium cacodylate, pH 7.0, 100 mM NaCl, 10 mM MgCl<sub>2</sub>). The typical molar ratio of drug to DNA duplex is 2:1.
  - Crystallization: Use the hanging drop vapor diffusion method. Mix the complex solution with a precipitant solution (e.g., 20-30% 2-methyl-2,4-pentanediol (MPD), 40 mM sodium cacodylate, pH 7.0, 12 mM spermine tetrachloride) and equilibrate against a reservoir of the precipitant solution.
  - Data Collection: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

- Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a standard B-DNA model. Build the **Quinomycin A** molecule into the electron density map and refine the structure.
- Data Analysis: Analyze the final refined structure to visualize the detailed interactions between **Quinomycin A** and the DNA, including the intercalation geometry, hydrogen bonds, and van der Waals contacts.

## Mechanism of Action Studies

- Objective: To identify the specific DNA sequences where **Quinomycin A** binds.
- Principle: A DNA-binding compound protects the DNA from cleavage by a nuclease (e.g., DNase I) or a chemical agent at its binding site. This protection leaves a "footprint" on a sequencing gel.
- Protocol:
  - DNA Probe Preparation: Prepare a DNA fragment of interest (e.g., a promoter region) and label one end with  $^{32}\text{P}$ .
  - Binding Reaction: Incubate the radiolabeled DNA probe with increasing concentrations of **Quinomycin A** in a suitable binding buffer.
  - DNase I Digestion: Add a limited amount of DNase I to the reaction mixtures to partially digest the DNA.
  - Reaction Termination and DNA Purification: Stop the reaction and purify the DNA fragments.
  - Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.
  - Autoradiography: Expose the gel to X-ray film to visualize the DNA fragments.
- Data Analysis: The binding sites of **Quinomycin A** will appear as gaps (footprints) in the ladder of DNA fragments compared to the control lane without the drug.

- Objective: To demonstrate the binding of **Quinomycin** A to a specific DNA sequence.
- Principle: The electrophoretic mobility of a DNA fragment is reduced upon binding to another molecule.
- Protocol:
  - Probe Labeling: Label a short, double-stranded DNA oligonucleotide containing the putative binding site with a non-radioactive label (e.g., biotin, digoxigenin) or a radioactive label ( $^{32}\text{P}$ ).
  - Binding Reaction: Incubate the labeled probe with increasing concentrations of **Quinomycin** A in a binding buffer.
  - Gel Electrophoresis: Separate the binding reactions on a native (non-denaturing) polyacrylamide gel.
  - Detection: Transfer the DNA to a nylon membrane and detect the labeled probe using a chemiluminescent or radioactive detection method.
- Data Analysis: A slower-migrating band corresponding to the DNA-**Quinomycin** A complex will appear and increase in intensity with increasing concentrations of the drug.
- Objective: To assess the inhibitory effect of **Quinomycin** A on topoisomerase activity.
- Principle: Topoisomerases can relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation.
- Protocol:
  - Reaction Setup: In a reaction buffer, mix supercoiled plasmid DNA (e.g., pBR322) with human topoisomerase I or II.
  - Inhibitor Addition: Add increasing concentrations of **Quinomycin** A to the reaction mixtures.
  - Incubation: Incubate the reactions at 37°C for 30 minutes.

- Reaction Termination: Stop the reactions by adding a stop buffer containing SDS and proteinase K.
- Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.
- Visualization: Stain the gel with ethidium bromide and visualize under UV light.
- Data Analysis: In the presence of an effective inhibitor, the amount of relaxed DNA will decrease, and the supercoiled form will persist.

## Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by **Quinomycin A** and a general experimental workflow for its study.



[Click to download full resolution via product page](#)

Caption: The inhibitory effect of **Quinomycin A** on the HIF-1 signaling pathway.



[Click to download full resolution via product page](#)

Caption: **Quinomycin A's inhibitory action on the Notch signaling pathway.**

[Click to download full resolution via product page](#)

Caption: A logical workflow for the comprehensive study of **Quinomycin A**.

## Conclusion

**Quinomycin A** remains a molecule of significant interest due to its potent and multifaceted biological activities. Its well-defined mechanism of action as a DNA bis-intercalator and its ability to modulate critical cancer-related signaling pathways underscore its potential as a lead compound in drug discovery and development. The detailed chemical and pharmacological data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic promise of **Quinomycin A**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [bioaustralis.com](http://bioaustralis.com) [bioaustralis.com]
- 2. Data mining the NCI cancer cell line compound GI(50) values: identifying quinone subtypes effective against melanoma and leukemia cell classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [jjournals.ju.edu.jo](http://jjournals.ju.edu.jo) [jjournals.ju.edu.jo]
- 4. A New Analogue of Echinomycin and a New Cyclic Dipeptide from a Marine-Derived Streptomyces sp. LS298 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Quinomycin A: A Technical Guide to its Chemical Structure and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1172624#chemical-structure-and-properties-of-quinomycin-a>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)